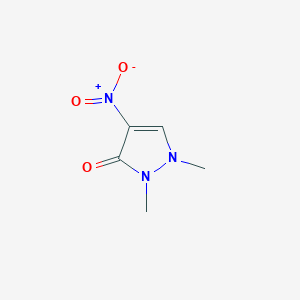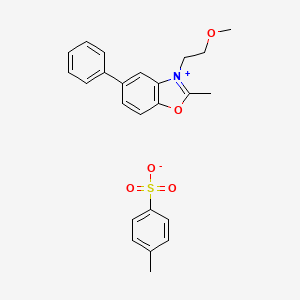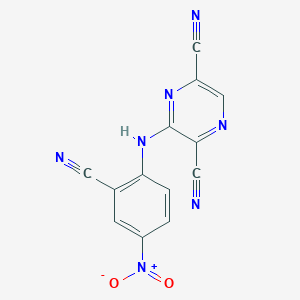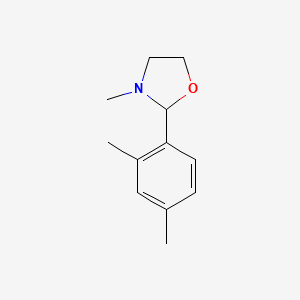
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dimethylhydrazine with a nitro-substituted ketone under acidic conditions to form the desired pyrazolone ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,2-dimethyl-4-amino-1,2-dihydro-3H-pyrazol-3-one.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: Known for its analgesic properties.
2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Used in various chemical syntheses.
Uniqueness
1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazolone derivatives.
Propiedades
Número CAS |
62772-81-0 |
|---|---|
Fórmula molecular |
C5H7N3O3 |
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-nitropyrazol-3-one |
InChI |
InChI=1S/C5H7N3O3/c1-6-3-4(8(10)11)5(9)7(6)2/h3H,1-2H3 |
Clave InChI |
NIZSWFBLTHFEMY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(5-Methyl-1,3-benzoxazol-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12914475.png)





![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)

![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)

![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)

![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
